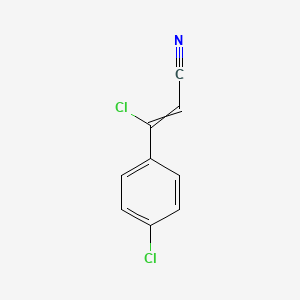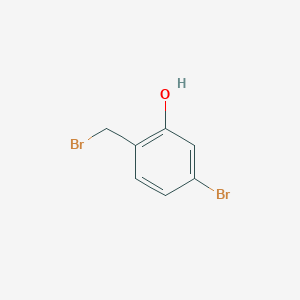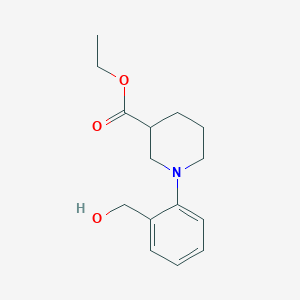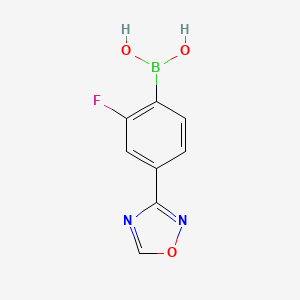![molecular formula C12H10N2O2 B12448224 (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12448224.png)
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a propenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent introduction of the propenoic acid moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize cost-effective reagents and catalysts to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a saturated carboxylic acid.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted imidazole derivatives, reduced carboxylic acids, and various functionalized phenyl-imidazole compounds .
Aplicaciones Científicas De Investigación
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of (2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, while the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms.
Benzimidazole: Contains a fused benzene and imidazole ring, exhibiting different biological activities.
Thiazole: Features a sulfur atom in the ring, leading to distinct chemical properties.
Uniqueness
(2E)-3-[4-(Imidazol-1-YL)phenyl]prop-2-enoic acid is unique due to its combination of an imidazole ring with a phenyl group and a propenoic acid moiety.
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3-(4-imidazol-1-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)6-3-10-1-4-11(5-2-10)14-8-7-13-9-14/h1-9H,(H,15,16) |
Clave InChI |
VTPHRTMDCPLTTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)O)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448144.png)
![4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride](/img/structure/B12448146.png)

![2-Oxo-2-[4-(1-piperidyl)phenyl]acetaldehyde](/img/structure/B12448154.png)
![[11-(3-bromophenyl)-1-hydroxy-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4-dichlorophenyl)methanone](/img/structure/B12448166.png)
![5-chloro-2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12448170.png)

![4-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12448178.png)



![3-Phenyl-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12448210.png)
![1'H-spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one](/img/structure/B12448213.png)
![N-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B12448232.png)
